2-Amino-2-(pyridin-4-yl)ethanol
Overview
Description
2-Amino-2-(pyridin-4-yl)ethanol (APE) is a chemical compound that belongs to the class of amino alcohols. It is widely used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Polymer Protection and Synthesis
2-Amino-2-(pyridin-4-yl)ethanol is explored in polymer chemistry as a protective group for carboxylic acids, particularly in the synthesis of polymers like poly(methacrylic acid) (PMAA). The compound offers selective deprotection under alkaline conditions or thermal treatment, making it a valuable tool in polymer modification and synthesis. Its stability under acidic conditions and resistance to catalytic hydrogenolysis further enhance its utility in polymer science (Elladiou & Patrickios, 2012).
Coordination Chemistry and Metal Complexes
In coordination chemistry, 2-Amino-2-(pyridin-4-yl)ethanol is involved in forming complexes with metals like Copper (Cu) and Cadmium (Cd), showcasing its ability to act as a ligand. These complexes are studied for their potential applications in materials science, catalysis, and as models for understanding metal-ligand interactions. Such studies often involve examining the molecular structure, bonding nature, and reactivity of the metal complexes to gain insights into their chemical behavior and potential applications (Mardani et al., 2019).
Advanced Material Synthesis
The compound's role extends to advanced material synthesis, where it is used in the preparation of novel materials with specific chemical and physical properties. This includes the development of new ligands and the exploration of their coordination with metal ions to create materials with desirable characteristics for various applications, including catalysis, optical materials, and sensors. Studies in this area focus on synthesizing new compounds, understanding their structural and electronic properties, and exploring their practical applications (Keypour et al., 2015).
Chemosensing and Environmental Monitoring
2-Amino-2-(pyridin-4-yl)ethanol derivatives are investigated for their chemosensing capabilities, particularly in detecting metal ions like mercury (Hg2+). These studies are crucial for environmental monitoring, as they offer insights into developing sensitive, selective, and easily deployable sensors for detecting pollutants and hazardous substances in various environments. The focus is on understanding the interaction mechanisms between the compound and the target ions and optimizing the sensor's performance for practical applications (Pan et al., 2015).
properties
IUPAC Name |
2-amino-2-pyridin-4-ylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNMMGJHWLZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663705 | |
Record name | 2-Amino-2-(pyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(pyridin-4-yl)ethanol | |
CAS RN |
724463-81-4 | |
Record name | β-Amino-4-pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=724463-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-(pyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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